molecular formula C24H17ClN4O B4738893 2-CHLORO-N-[6-METHYL-2-(NAPHTHALEN-1-YL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE

2-CHLORO-N-[6-METHYL-2-(NAPHTHALEN-1-YL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE

Cat. No.: B4738893
M. Wt: 412.9 g/mol
InChI Key: JRKXJNRJTVGOHG-UHFFFAOYSA-N
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Description

2-CHLORO-N-[6-METHYL-2-(NAPHTHALEN-1-YL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is characterized by its unique structure, which includes a benzamide group, a naphthalene moiety, and a benzotriazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-[6-METHYL-2-(NAPHTHALEN-1-YL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Benzotriazole Intermediate: The synthesis begins with the preparation of the benzotriazole intermediate. This can be achieved by reacting 2-chloroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield the benzotriazole ring.

    Naphthalene Derivative Formation: The naphthalene moiety is introduced by reacting 1-naphthylamine with methyl iodide to form the corresponding methylated naphthalene derivative.

    Coupling Reaction: The final step involves coupling the benzotriazole intermediate with the methylated naphthalene derivative in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-[6-METHYL-2-(NAPHTHALEN-1-YL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or benzotriazoles.

Scientific Research Applications

2-CHLORO-N-[6-METHYL-2-(NAPHTHALEN-1-YL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-[6-METHYL-2-(NAPHTHALEN-1-YL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-N-[6-METHYL-2-(NAPHTHALEN-1-YL)-2H-1,2,3-BENZOTRIAZOL-4-YL]BENZAMIDE: Similar structure but with a different position of the benzotriazole ring.

    2-CHLORO-N-[6-METHYL-2-(NAPHTHALEN-1-YL)-2H-1,2,3-BENZOTRIAZOL-6-YL]BENZAMIDE: Another positional isomer with the benzotriazole ring in a different position.

Uniqueness

2-CHLORO-N-[6-METHYL-2-(NAPHTHALEN-1-YL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(6-methyl-2-naphthalen-1-ylbenzotriazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O/c1-15-13-21-22(14-20(15)26-24(30)18-10-4-5-11-19(18)25)28-29(27-21)23-12-6-8-16-7-2-3-9-17(16)23/h2-14H,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKXJNRJTVGOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC=C3Cl)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-CHLORO-N-[6-METHYL-2-(NAPHTHALEN-1-YL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE
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2-CHLORO-N-[6-METHYL-2-(NAPHTHALEN-1-YL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE
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2-CHLORO-N-[6-METHYL-2-(NAPHTHALEN-1-YL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE
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2-CHLORO-N-[6-METHYL-2-(NAPHTHALEN-1-YL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE
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2-CHLORO-N-[6-METHYL-2-(NAPHTHALEN-1-YL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
2-CHLORO-N-[6-METHYL-2-(NAPHTHALEN-1-YL)-2H-1,2,3-BENZOTRIAZOL-5-YL]BENZAMIDE

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